Methyl 2,4,5-trimethoxybenzoate

Vue d'ensemble

Description

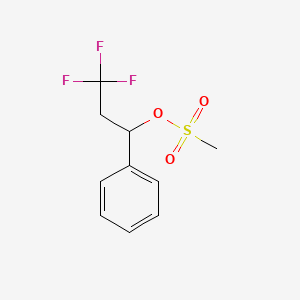

Methyl 2,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants .

Synthesis Analysis

This compound can be synthesized through various methods. For instance, one method involves the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine . Another method involves the alkylation of the appropriate secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.22600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis from Gallic Acid : Methyl 2,4,5-trimethoxybenzoate has been synthesized from gallic acid using methylation and esterification processes. This preparation utilized inorganic carrier agent K_2CO_3/Al_2O_3 in acetone at reflux temperature, achieving an overall yield of 87.2% (L. Jia, 2002).

Crystal Structures : Research on the crystal structures of this compound derivatives reveals insights into their solid-state properties. The analysis showed various crystal systems and space groups, underlining the importance of molecular arrangements and intermolecular interactions (J. Fotie et al., 2014).

Biological Applications

Antibacterial Properties in Manuka Honey : Components including this compound in Manuka honey have been isolated for their high antibacterial activity against Staphylococcus aureus. This indicates potential applications in antibacterial treatments and natural remedies (K. M. Russell et al., 1990).

Biochemical Characterization in Plants : The compound has been identified in the roots of Rauwolfia serpentina. The plant accumulates various substances including 2,4,5-trimethoxybenzoate, suggesting its role in the plant's metabolic processes (B. Wiens, V. De Luca, 2016).

O-Demethylation in Wheat Seedlings : Studies on wheat seedlings show that 2,4,5-trimethoxybenzoic acid undergoes specific O-demethylation, a process vital for understanding plant metabolism and potentially agricultural applications (H. Harms, I. Prieß, 1973).

Environmental Applications

Ozone Processing on Organic Coated Particles : Research involving 2,4,5-trimethoxybenzaldehyde, a related compound, showed significant changes under light-induced heterogeneous ozone processing. This could have implications in understanding atmospheric chemistry and environmental interactions (S. Net et al., 2010).

Thermal Stability in Lanthanides : The thermal stability of light lanthanide 2,4,5-trimethoxybenzoates has been studied, revealing insights into the influence of methoxy groups on thermal properties. This knowledge is important for materials science and engineering applications (W. Ferenc, B. Bocian, 2000).

Safety and Hazards

While specific safety and hazard information for Methyl 2,4,5-trimethoxybenzoate is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used and adequate ventilation should be ensured .

Propriétés

IUPAC Name |

methyl 2,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-6-10(15-3)9(14-2)5-7(8)11(12)16-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQYUDLPVJWPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B2643282.png)

![2-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2643285.png)

![7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2643286.png)

![6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2643291.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2643292.png)

![1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2643295.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)

![6-Phenyl-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2643299.png)